N-(2-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger this compound molecule. Specific reagents and catalysts are used to facilitate these reactions.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its reactivity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to introduce specific properties into the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Raw Material Preparation: The starting materials are purified and prepared for the reaction.
Reaction Control: The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the yield and purity of the product.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the properties of the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing the structure and function of biomolecules.
Medicine: It is used in the development of new drugs and therapies, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of an enzyme involved in a metabolic pathway, leading to changes in the levels of specific metabolites.
Properties
Molecular Formula |
C16H20Cl2N2O3S |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-(3-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H20Cl2N2O3S/c1-24(22,23)20(14-4-2-3-12(17)16(14)18)9-15(21)19-13-8-10-5-6-11(13)7-10/h2-4,10-11,13H,5-9H2,1H3,(H,19,21) |
InChI Key |
ANJSAUMPMWFBJI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.